molecular formula C23H20N4O2S B3443605 N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea

N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea

Cat. No. B3443605
M. Wt: 416.5 g/mol
InChI Key: XFPLJEUVPGBFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea, also known as DAQX, is a thiourea derivative that has gained significant attention due to its potential applications in scientific research. DAQX is a synthetic compound that can be synthesized using a variety of methods.

Mechanism of Action

N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea is a thiourea derivative that acts as a potent inhibitor of various enzymes. It inhibits the activity of enzymes such as carbonic anhydrase, urease, and xanthine oxidase. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea also inhibits the activity of various kinases, such as protein kinase C and tyrosine kinase. The mechanism of action of N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea involves the formation of a covalent bond between the sulfur atom of the thiourea moiety and the active site of the enzyme.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacterial cells. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea also exhibits anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a potent enzyme inhibitor that can be used to study the function of various enzymes. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea is also a versatile compound that can be used in a variety of applications, such as the development of new drugs and materials. However, N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea also has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea is also a complex compound that requires expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the use of N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea in scientific research. One possible direction is the development of new drugs for the treatment of cancer and bacterial infections. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea can also be used in the development of new materials for electronic and optical devices. Another direction is the study of the mechanism of action of N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea and its effects on various enzymes and biological systems. Further research is also needed to determine the toxicity and safety of N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea for use in humans.

Scientific Research Applications

N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea has been widely used in scientific research due to its potential applications in various fields. It has been used in the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. N,N-diallyl-N'-(2,3-di-2-furyl-6-quinoxalinyl)thiourea has also been used in the study of enzyme inhibitors and as a probe for the detection of cysteine residues in proteins. It has also been used in the development of new materials for electronic and optical devices.

properties

IUPAC Name

3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-3-11-27(12-4-2)23(30)24-16-9-10-17-18(15-16)26-22(20-8-6-14-29-20)21(25-17)19-7-5-13-28-19/h3-10,13-15H,1-2,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLJEUVPGBFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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